![molecular formula C17H26N2O3S B2631386 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide CAS No. 941912-66-9](/img/structure/B2631386.png)
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
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Overview
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide, also known as PTMQ, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in treating various diseases. PTMQ belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Scientific Research Applications
Synthesis and Structural Applications
Synthesis and Antimicrobial Evaluation The compound N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is structurally related to sulfonate derivatives with potential biological activities. For instance, Fadda et al. (2016) synthesized quaternary ammonium salts with sulfopropyl and sulfobutyl groups, linked to heterocyclic molecules like pyridyl, quinolyl, and isoquinolyl, and assessed their antimicrobial and antifungal activities. While not the exact compound, this study highlights the structural manipulation of similar molecules for potential biological applications (Fadda, El-Mekawy, & AbdelAal, 2016).
Sulfonamide-Trapping in Synthesis Wang et al. (2018) explored the reactions of sulfonamides with benzynes, leading to the formation of tetrahydroquinolines, a core structure related to the compound . This process, involving sulfonamide-trapping, indicates the chemical reactivity and potential for creating complex structures, possibly including N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide (Wang, Zheng, & Hoye, 2018).
Biological Activity and Medicinal Applications
Carbonic Anhydrase Inhibition Sulfonamide derivatives, including tetrahydroquinoline sulfonamides, have been studied for their inhibitory effects on human carbonic anhydrase isozymes, which are relevant in various physiological processes. While the focus was on indanes and tetralines, the research by Akbaba et al. (2014) demonstrates the biological significance of sulfonamide derivatives in medicinal chemistry (Akbaba et al., 2014).
Mechanism of Action
Target of Action
It is known that sulfonamide compounds often target bacterial enzymes involved in the synthesis of folic acid .
Mode of Action
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide, like other sulfonamides, is likely to act as a competitive inhibitor of bacterial enzymes involved in the synthesis of folic acid . By binding to these enzymes, the compound prevents the bacteria from producing folic acid, an essential nutrient for their growth and reproduction .
Biochemical Pathways
The biochemical pathways affected by N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide are likely related to the synthesis of folic acid. By inhibiting the enzymes involved in this pathway, the compound disrupts the bacteria’s ability to grow and reproduce .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally and widely distributed throughout all tissues .
Result of Action
The result of the action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is likely the inhibition of bacterial growth and reproduction. By preventing the synthesis of folic acid, the compound disrupts an essential process for the bacteria’s survival .
Action Environment
The action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances.
properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-12(2)9-10-19-16-7-6-15(18-23(21,22)13(3)4)11-14(16)5-8-17(19)20/h6-7,11-13,18H,5,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNMNJLDOSQOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide |
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